molecular formula C7H8ClN2O2- B100060 4-Nitrobenzylamine hydrochloride CAS No. 18600-42-5

4-Nitrobenzylamine hydrochloride

Cat. No. B100060
CAS RN: 18600-42-5
M. Wt: 188.61 g/mol
InChI Key: SMIXZZMSWYOQPW-UHFFFAOYSA-N
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Description

4-Nitrobenzylamine hydrochloride is a compound with the linear formula O2NC6H4CH2NH2 · HCl . It is a light brown crystalline solid and has been used in the chemical modification of graphite powder and multiwalled carbon nanotubes . It was also used in the preparation of 2-fluoro-6-(4-nitrohenzylamino)purine .


Synthesis Analysis

The synthesis of 4-Nitrobenzylamine hydrochloride involves a nitrogen purged screw-capped vial containing 1a (1.0 g, 5.1 mmol, 1.0 equiv) in 6.0 mL of toluene. TMDS (900 μL, 5.1 mmol, 1.0 equiv) or PMHS (610 μL, 10.2 mmol, 2.0 equiv) and Ti (Oi-Pr) 4 (1.5 mL, 5.1 mmol, 1.0 equiv) are added at room temperature .


Molecular Structure Analysis

The molecular formula of 4-Nitrobenzylamine hydrochloride is C7H9ClN2O2 . The molecular weight is 188.61 g/mol . The InChI string is InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7 (4-2-6)9 (10)11;/h1-4H,5,8H2;1H . The canonical SMILES string is C1=CC (=CC=C1CN) [N+] (=O) [O-].Cl .


Chemical Reactions Analysis

4-Nitrobenzylamine hydrochloride has been used in chemical modification of graphite powder and multiwalled carbon nanotubes . It was also used in the preparation of 2-fluoro-6-(4-nitrohenzylamino)purine .


Physical And Chemical Properties Analysis

4-Nitrobenzylamine hydrochloride is a light brown crystalline solid . It has a molecular weight of 188.61 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass is 188.0352552 g/mol .

Scientific Research Applications

Chemical Modification of Graphite Powder and Multiwalled Carbon Nanotubes

4-Nitrobenzylamine hydrochloride has been used in the chemical modification of graphite powder and multiwalled carbon nanotubes . This process can enhance the properties of these materials, making them more suitable for various applications, such as in the production of high-performance batteries and supercapacitors.

Preparation of 2-Fluoro-6-(4-nitrohenzylamino)purine

This compound has also been used in the preparation of 2-fluoro-6-(4-nitrohenzylamino)purine . This derivative could potentially have applications in medicinal chemistry and pharmaceutical research.

Safety and Hazards

4-Nitrobenzylamine hydrochloride causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

(4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIXZZMSWYOQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzylamine hydrochloride

CAS RN

18600-42-5
Record name Benzenemethanamine, 4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrobenzylammonium hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the reaction of (S)-α-methyl-4-nitrobenzylamine hydrochloride with Palladium(II) acetate?

A1: This reaction is notable because it results in the formation of the first reported orthometalated complexes containing a primary amine with an electron-withdrawing nitro group on the benzene ring []. This type of complexation, specifically orthopalladation, holds potential for various catalytic applications and further derivatization for potential use in organic synthesis.

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